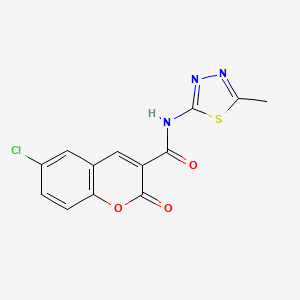

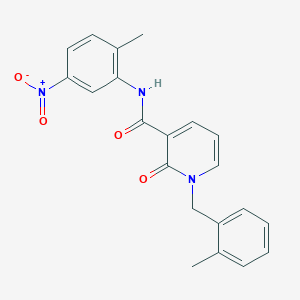

![molecular formula C17H13N3O3S3 B2701082 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896343-66-1](/img/structure/B2701082.png)

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide, also known as MMB, is a small molecule inhibitor that has shown potential in various scientific research applications. The compound is synthesized through a multistep reaction and has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Applications De Recherche Scientifique

Class III Antiarrhythmic Activity

A study highlighted the synthesis and Class III antiarrhythmic activity of a series of compounds including 4-[(methylsulfonyl)amino]benzamides. These compounds demonstrated potent Class III activity and did not affect conduction in both in vitro (dog Purkinje fibers) and in vivo (anesthetized dogs) settings. This research suggests potential applications in treating arrhythmias without the side effects on conduction typical of many antiarrhythmic drugs (Ellingboe et al., 1992).

Antimalarial and Anticancer Applications

Another study focused on the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, exploring their in vitro antimalarial activity and characterizing their ADMET properties. The research found that these compounds, including various sulfonamide derivatives, showed promising antimalarial activity with low cytotoxicity, suggesting a potential role in developing new antimalarial therapies. Additionally, the theoretical calculations and molecular docking studies of the most active compounds revealed small energy affinity, indicating their potential as effective antimalarial agents (Fahim & Ismael, 2021).

Antibacterial Activities

Research into novel bisamides derivatives containing benzothiazole has demonstrated certain compounds exhibit antibacterial and antiviral activities. This suggests potential applications in developing new antibacterial agents to combat resistant strains of bacteria and viruses (Lu Ping, 2012).

Vulcanization Acceleration

A study on the effect of thiuram disulfide on NR vulcanization accelerated by thiazole-based accelerator systems found synergistic combinations that could enhance the mechanical properties of vulcanized rubber. This indicates a potential application in improving the quality and durability of rubber products through chemical modification (Debnath & Basu, 1996).

Propriétés

IUPAC Name |

4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S3/c1-9-18-14-13(24-9)8-7-12-15(14)25-17(19-12)20-16(21)10-3-5-11(6-4-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDLMEVVCNSIJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2701004.png)

![3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one](/img/structure/B2701007.png)

![(3-Fluoro-4-methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2701009.png)

![N-(4-acetamidophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701010.png)

![N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2701013.png)

![1-Azaspiro[4.6]undecan-4-ol](/img/structure/B2701014.png)

![5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2701018.png)